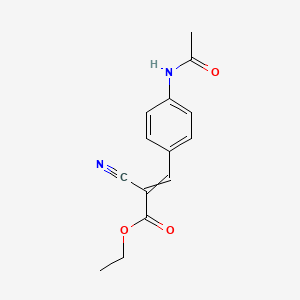

Ethyl 4-acetamido-alpha-cyanocinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

ethyl 3-(4-acetamidophenyl)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-14(18)12(9-15)8-11-4-6-13(7-5-11)16-10(2)17/h4-8H,3H2,1-2H3,(H,16,17) |

InChI Key |

CPLWLQOLZIZSLD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)NC(=O)C)C#N |

Origin of Product |

United States |

Contextualization Within Alpha Cyanocinnamate Ester Chemistry

Ethyl 4-acetamido-alpha-cyanocinnamate belongs to the broader class of α-cyanocinnamate esters. These compounds are α,β-unsaturated esters characterized by a cyano group at the α-position of the acrylate (B77674) backbone. This structural motif renders the molecule highly reactive and amenable to a variety of chemical reactions. The presence of both an ester and a nitrile group activates the double bond for nucleophilic additions, making it a key substrate in Michael additions and other conjugate addition reactions.

The electronic properties of the aromatic ring substituent significantly influence the reactivity of the α-cyanocinnamate ester. The 4-acetamido group in this compound acts as an electron-donating group through resonance, which can modulate the electrophilicity of the β-carbon of the double bond. This substituent also provides a site for further functionalization, enhancing the synthetic utility of the molecule.

Historical Development and Early Synthetic Perspectives

The primary and most established method for synthesizing α-cyanocinnamate esters, including the 4-acetamido derivative, is the Knoevenagel condensation. iosrjournals.orgresearchgate.net This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686). iosrjournals.orgresearchgate.net

Historically, the Knoevenagel condensation was performed using conventional heating with basic catalysts such as piperidine (B6355638) or ammonia (B1221849) in organic solvents. iosrjournals.org The general reaction scheme for the synthesis of Ethyl 4-acetamido-alpha-cyanocinnamate is depicted below:

Figure 1. General reaction scheme for the synthesis of this compound via Knoevenagel condensation.

Early synthetic work focused on optimizing reaction conditions to improve yields and purity. The choice of catalyst and solvent plays a crucial role in the efficiency of the condensation. Various bases and solvent systems have been explored to facilitate the reaction, with the goal of achieving high conversions under mild conditions.

Significance in Organic Synthesis and Heterocyclic Compound Development

The true significance of Ethyl 4-acetamido-alpha-cyanocinnamate and related α-cyanocinnamate esters lies in their role as precursors for the synthesis of diverse heterocyclic compounds. researchgate.nettubitak.gov.tr The presence of multiple reactive sites—the activated double bond, the ester, and the nitrile group—allows for a variety of cyclization strategies.

These compounds are pivotal in the synthesis of pyridines, pyrimidines, pyrazoles, and other nitrogen-containing heterocycles, many of which are scaffolds for biologically active molecules. researchgate.nettubitak.gov.tr For instance, the reaction of α-cyanocinnamate esters with binucleophiles can lead to the formation of complex heterocyclic systems in a single step. The acetamido group can also participate in or direct cyclization reactions, further expanding the synthetic possibilities.

The following table provides examples of heterocyclic systems that can be synthesized from α-cyanocinnamate ester derivatives:

| Starting Material | Reagent | Resulting Heterocycle |

| Ethyl α-cyanocinnamate derivative | Hydrazine | Pyrazole derivative |

| Ethyl α-cyanocinnamate derivative | Guanidine | Pyrimidine derivative |

| Ethyl α-cyanocinnamate derivative | Malononitrile (B47326) | Pyridine (B92270) derivative |

Overview of Current Research Trends and Trajectories

Knoevenagel Condensation Pathways for Ethyl 4-acetamido-alpha-cyanocinnamate

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in an α,β-unsaturated product. wikipedia.org The synthesis of this compound involves the reaction between 4-acetamidobenzaldehyde (B92706) and ethyl cyanoacetate (B8463686). The reactivity of this process is significantly influenced by the choice of catalyst and reaction conditions.

Traditional methods for the synthesis of ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including the 4-acetamido derivative, often employ weak organic bases as homogeneous catalysts. Piperidine (B6355638) is a classic and widely used catalyst for this transformation. nih.gov The reaction mechanism involves the deprotonation of the active methylene (B1212753) compound (ethyl cyanoacetate) by piperidine to form a reactive enolate ion. This is followed by a nucleophilic attack on the carbonyl carbon of 4-acetamidobenzaldehyde and subsequent dehydration to yield the final product. These reactions are typically carried out in a suitable solvent to facilitate the interaction between reactants and the catalyst.

The synthesis of various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including the 4-acetamido substituted compound (also known as 4-acetamido ECPP), has been accomplished through the piperidine-catalyzed Knoevenagel condensation of the appropriately substituted benzaldehydes with ethyl cyanoacetate. While specific yield and reaction time for the 4-acetamido derivative are not detailed in readily available literature, the general applicability of this method is well-established for a wide range of substituted benzaldehydes.

Table 1: Representative Piperidine-Catalyzed Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| Benzaldehyde (B42025) | Acetylacetone | Piperidine | 3-Benzylidene-2,4-pentanedione | nih.gov |

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, heterogeneous catalysts have been developed. These solid-phase catalysts offer advantages like improved product purity, easier workup, and the potential for continuous flow processes.

Mesoporous silica (B1680970) materials, such as SBA-15, functionalized with both acidic and basic groups, have emerged as effective catalysts for Knoevenagel condensations. An example is alanine-functionalized mesoporous SBA-15 (SBA-15-Alanine), which acts as an active and selective catalyst for the reaction between benzaldehyde and ethyl cyanoacetate. researchgate.netum.edu.my This catalyst is prepared by grafting DL-alanine onto the silica surface, resulting in a bifunctional material with both acidic (-COOH) and basic (-NH2) sites. researchgate.netum.edu.my

The cooperative effect of these acid-base sites facilitates the condensation reaction, leading to high conversion and selectivity to ethyl α-cyanocinnamate. researchgate.netum.edu.my Research has demonstrated that SBA-15-Alanine can achieve a 96.7% conversion of benzaldehyde with 100% selectivity under non-microwave instant heating conditions. researchgate.netum.edu.my The catalyst also shows excellent stability and reusability over multiple reaction cycles. researchgate.netum.edu.my While this specific catalyst has been studied for the condensation of benzaldehyde, its properties suggest it would be a viable candidate for the synthesis of this compound from 4-acetamidobenzaldehyde.

Table 2: Performance of SBA-15-Alanine in Knoevenagel Condensation of Benzaldehyde

| Reactant 1 | Reactant 2 | Catalyst | Conversion (%) | Selectivity (%) | Conditions | Reference |

| Benzaldehyde | Ethyl Cyanoacetate | SBA-15-Alanine | 96.7 | 100 | Non-microwave instant heating | researchgate.netum.edu.my |

Apatite-type materials have also been explored as heterogeneous catalysts for the Knoevenagel condensation. Calcium vanadate (B1173111) apatite (VAP) has been incorporated into catalytic papers for reactions under aqueous conditions, demonstrating its potential as a solid catalyst for this transformation. researchgate.net Relatedly, porous calcium hydroxyapatite (B223615) has been shown to be an effective catalyst for the Knoevenagel condensation of various aldehydes with malononitrile (B47326) and ethyl cyanoacetate, particularly under microwave-assisted, solvent-free conditions. mdpi.com The catalytic activity of hydroxyapatite is attributed to the presence of Ca2+–O2− acid-base pair sites on its surface, which facilitate the necessary deprotonation-aldol-dehydration steps of the reaction mechanism. mdpi.com

Nanomaterials functionalized with amine groups are another class of effective heterogeneous catalysts for the Knoevenagel condensation. These catalysts combine the high surface area of nanomaterials with the catalytic activity of amine groups.

Heterogeneous amine grafted on silica: Aminopropyl-functionalized silica monoliths have been successfully used as heterogeneous catalysts in the Knoevenagel condensation between various aromatic aldehydes and ethyl cyanoacetate under continuous-flow conditions. These materials offer high conversion rates and are stable for extended periods of use. The catalytic efficiency is influenced by factors such as the mesopore size of the silica support and the grafting density of the amine groups.

Nano-silica PAMAM dendrimer: Poly(amidoamine) (PAMAM) dendrimers grafted onto nano-silica serve as highly efficient and recyclable catalysts for the Knoevenagel reaction. These catalysts are effective for a range of aryl and aliphatic aldehydes with various active methylene compounds at room temperature. The reaction conditions are mild, allowing for the presence of base-sensitive functional groups. The nano-silica PAMAM dendrimer catalyst can be recycled multiple times with minimal loss of activity.

In line with the principles of green chemistry, solvent-free and microwave-assisted approaches to the Knoevenagel condensation have been developed to reduce reaction times, energy consumption, and the use of hazardous organic solvents.

Microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation of various aromatic aldehydes with ethyl cyanoacetate under solvent-free conditions, often using a catalyst such as ammonium (B1175870) acetate (B1210297). researchgate.nethstu.ac.bd These reactions can be completed in a matter of seconds to minutes with excellent yields. researchgate.netresearchgate.net The combination of microwave heating with a solid catalyst, such as porous calcium hydroxyapatite, under solvent-free conditions has also proven to be a sustainable and highly efficient method for this condensation, yielding products in high yields after short reaction times. mdpi.com This methodology is applicable to a wide range of aldehydes, suggesting its suitability for the synthesis of this compound. mdpi.com

Table 3: Microwave-Assisted, Solvent-Free Knoevenagel Condensation of Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Time | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Porous Hydroxyapatite / MW (1250 W) | 2 min | ~95 | mdpi.com |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Porous Hydroxyapatite / MW (1250 W) | 2 min | ~95 | mdpi.com |

| Various Aromatic Aldehydes | Ethyl Cyanoacetate | Ammonium Acetate / MW | 20-60 sec | Excellent | researchgate.netresearchgate.net |

Heterogeneous Catalysis in this compound Synthesis

Multicomponent Reaction Strategies Incorporating this compound Precursors

While this compound itself is typically synthesized via a two-component reaction, its precursors are frequently employed in multicomponent reactions (MCRs) to generate more complex molecular architectures in a single synthetic operation. These reactions are highly valued in medicinal chemistry and materials science for their efficiency and atom economy.

A common strategy involves the in situ formation of an α,β-unsaturated compound, such as this compound, which then acts as a key intermediate in a sequential one-pot, three-component reaction. A prominent example is the synthesis of polyfunctionalized 4H-pyran derivatives. scielo.org.mx

In this type of reaction, an aromatic aldehyde (e.g., 4-acetamidobenzaldehyde), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a β-dicarbonyl compound (e.g., ethyl acetoacetate) are reacted together in the presence of a catalyst. scielo.org.mx The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This intermediate then undergoes a Michael addition with the enolate of the β-dicarbonyl compound, followed by intramolecular cyclization and tautomerization to yield the final 4H-pyran derivative. scielo.org.mx

This approach is highly efficient as it avoids the need to isolate the intermediate unsaturated compound, thereby saving time and resources. The versatility of this method allows for the generation of a diverse library of 4H-pyran derivatives by varying the three starting components.

Below is a data table illustrating the results of a three-component synthesis of various 2-amino-3-cyano-4H-pyran derivatives, demonstrating the scope of this type of reaction.

| Aldehyde (Component 1) | Active Methylene Compound (Component 2) | β-Dicarbonyl Compound (Component 3) | Product | Yield (%) |

| Benzaldehyde | Malononitrile | Ethyl Acetoacetate | Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | 95 |

| 4-Chlorobenzaldehyde | Malononitrile | Ethyl Acetoacetate | Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | 92 |

| 4-Nitrobenzaldehyde | Malononitrile | Ethyl Acetoacetate | Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | 98 |

| Thiophene-2-carbaldehyde | Malononitrile | Ethyl Acetoacetate | Ethyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate | 90 |

Electrophilic Reactivity of the Cinnamate (B1238496) Moiety

The cinnamate core of this compound is characterized by an α,β-unsaturated carbonyl system, which renders the β-carbon electrophilic. This electron-deficient center is susceptible to nucleophilic attack, a feature that dominates its reactivity profile. The presence of the cyano group at the α-position further enhances this electrophilicity through its electron-withdrawing inductive and resonance effects.

This inherent electrophilicity makes the compound an excellent Michael acceptor. In Michael addition reactions, a wide range of nucleophiles, known as Michael donors, can add to the β-carbon of the cinnamate double bond. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and is instrumental in the construction of more complex molecular architectures from this compound. The general mechanism involves the conjugate addition of a nucleophile to the activated alkene, leading to the formation of a new single bond.

Cycloaddition and Annulation Reactions of this compound

The electrophilic nature of the double bond in this compound makes it a valuable component in cycloaddition and annulation reactions, leading to the formation of various heterocyclic rings. These transformations are often key steps in the synthesis of compounds with potential biological activity.

Enaminones are important intermediates in organic synthesis, and their reaction with electrophilic alkenes like this compound provides a powerful strategy for the construction of nitrogen-containing heterocycles.

The synthesis of pyrrolo[3,4-b]pyridine derivatives can be achieved through a multi-component reaction involving precursors that form an enaminone intermediate in situ. For instance, the reaction of enamino imides with aromatic aldehydes and ethyl cyanoacetate (a structural analog of the subject compound) is a known route to polysubstituted pyrrolo[3,4-b]pyridines. researchgate.net

A plausible pathway for the synthesis of a pyrrolo[3,4-b]pyridine derivative using this compound would involve its reaction with an appropriate enaminone. The reaction would likely proceed through an initial Michael addition of the enaminone to the electrophilic double bond of the cinnamate, followed by an intramolecular cyclization and subsequent aromatization to yield the fused heterocyclic system. The specific reaction conditions and the nature of the enaminone would determine the substitution pattern of the final product. One-pot procedures for similar transformations have been developed, highlighting the efficiency of this synthetic strategy. nih.govbeilstein-journals.org

The formation of dihydropyridine (B1217469) rings can be efficiently accomplished through reactions involving enaminone intermediates. A well-established method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. organic-chemistry.org More contemporary methods utilize enaminones directly in three-component reactions with aldehydes and other reagents to afford 1,4-dihydropyridines. beilstein-journals.org

In the context of this compound, it can serve as a precursor to an enaminone intermediate. For example, reaction with an amine could lead to the formation of an enamine, which is in tautomeric equilibrium with its enaminone form. This intermediate can then participate in a cyclocondensation reaction, for instance, with an aldehyde, to construct the dihydropyridine ring. The reaction of Hantzsch 1,4-dihydropyridines with ethyl α-cyanocinnamates has been studied, demonstrating the reactivity of the cinnamate system in this context.

Thiazolidin-4-ones are a class of heterocyclic compounds with a wide range of biological activities. Their synthesis often involves the cyclocondensation of an amine, an aldehyde, and a mercaptocarboxylic acid. hilarispublisher.comnih.govnih.gov While a direct reaction between N-benzyl-2-cyanoacetamide and an ethyl α-cyanocinnamate derivative to form a thiazolidinone is not a standard named reaction, a plausible pathway can be envisioned based on the reactivity of the starting materials.

The synthesis of 2-cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamide derivatives from cyanoacetamide highlights the utility of cyanoacetamides in forming such heterocyclic systems. researchgate.net A potential synthetic route could involve the initial reaction of N-benzyl-2-cyanoacetamide with a sulfur source, such as thioglycolic acid, and this compound acting as the electrophilic component that incorporates into the final structure, possibly after some functional group transformations.

A more common approach to functionalized thiazolidinones that could incorporate the structural elements of this compound would be a one-pot, three-component reaction. In this scenario, 4-acetamido-benzaldehyde (derived from the cinnamate), N-benzylamine (related to the cyanoacetamide), and thioglycolic acid would react to form the corresponding thiazolidin-4-one.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 4-acetamidobenzaldehyde | N-benzylamine | Thioglycolic acid | 2-(4-acetamidophenyl)-3-benzylthiazolidin-4-one |

| Substituted Aldehyde | Primary Amine | Mercaptoacetic acid | Substituted Thiazolidin-4-one |

The synthesis of the fused thiazolo[3,2-a]pyridine scaffold can be achieved through the reaction of a thiazolidin-4-one derivative with an appropriate electrophilic partner. The reaction of a 2-cyanomethyl-4-thiazolinone with benzylidenemalononitriles, which are structurally similar to ethyl α-cyanocinnamates, has been reported to yield thiazolo[3,2-a]pyridine derivatives. researchgate.net

The reaction likely proceeds via an initial Knoevenagel condensation of the active methylene group of the thiazolidinone with the aldehyde functionality (if the cinnamate is used in the form of its corresponding aldehyde) or a Michael-type addition to the activated double bond of this compound. This is followed by an intramolecular cyclization and subsequent elimination of a small molecule (like water or ethanol) to afford the aromatic thiazolo[3,2-a]pyridine ring system. Multi-component reactions have also been developed for the efficient synthesis of these fused heterocycles. nih.gov

| Thiazolidinone Derivative | Cinnamate Derivative | Product |

| 2-Cyanomethyl-4-thiazolinone | This compound | Substituted Thiazolo[3,2-a]pyridine |

| Thiazolidin-4-one | Aromatic Aldehyde and Malononitrile | Thiazolo[3,2-a]pyridine |

Triazolo[1,5-a]pyridine Ring Closure (e.g., cyclization of hydrazone with ethyl α-cyanocinnamates)

The synthesis of fused heterocyclic systems such as bohrium.comciac.jl.cneurjchem.comtriazolo[1,5-a]pyridines represents a significant area of research in medicinal chemistry due to their diverse biological activities. researchgate.netnih.gov One synthetic route to these scaffolds involves the cyclization of suitable hydrazone precursors. While direct cyclization of this compound itself is not the typical pathway, its structural motifs can be incorporated into precursors for such reactions.

A plausible pathway involves the reaction of a β-keto ester, a class of compounds to which ethyl α-cyanocinnamates are related, with a heterocyclic amine-derived diazonium salt. This is analogous to the Japp-Klingemann reaction, which is a well-established method for synthesizing hydrazones from β-keto-acids or esters and aryl diazonium salts. wikipedia.org

The proposed reaction mechanism would begin with the formation of a hydrazone intermediate. This intermediate, possessing a pyridine (B92270) moiety and a reactive α-cyano ester group, can then undergo an intramolecular cyclization. The cyclization is typically mediated by an oxidative process, leading to the formation of an N-N bond, which closes the triazole ring and yields the fused bohrium.comciac.jl.cneurjchem.comtriazolo[1,5-a]pyridine system. organic-chemistry.org Various reagents and conditions have been developed for this oxidative N-N bond formation, including the use of copper catalysts, iodine/potassium iodide, or PIFA (phenyliodine bis(trifluoroacetate)). organic-chemistry.org The reaction tolerates a wide range of functional groups, making it a versatile method for generating libraries of these important heterocyclic compounds. organic-chemistry.org

Oxazoline (B21484) Syntheses from Ethyl α-Cyanocinnamate Derivatives

Oxazolines are a critical class of five-membered heterocyclic compounds. They are not only found in biologically active natural products but also serve as important building blocks, protecting groups for carboxylic acids, and, notably, as chiral ligands in asymmetric catalysis. bohrium.comresearchgate.netnih.gov Derivatives of ethyl α-cyanocinnamate have proven to be versatile substrates for the synthesis of highly functionalized oxazolines.

An efficient and direct method for synthesizing 2-oxazoline derivatives involves a one-pot reaction of ethyl α-cyanocinnamate derivatives with acetamide (B32628) and N-bromosuccinimide (NBS). bohrium.comcqvip.com This reaction proceeds smoothly in acetone (B3395972) at room temperature, facilitated by a base such as potassium phosphate (B84403) (K₃PO₄), to provide 2-oxazolines in good to excellent yields, with some substrates achieving up to 95% yield. bohrium.comcqvip.com

The proposed mechanism involves a consecutive nucleophilic addition-cyclization pathway. bohrium.com It is believed that NBS first reacts with acetamide to form N-bromoacetamide, which then participates in an aminobromination of the electron-deficient double bond of the ethyl α-cyanocinnamate. The resulting aminobrominated intermediate subsequently undergoes an intramolecular cyclization, promoted by the base, to form the 2-oxazoline ring with the elimination of HBr. bohrium.com

This method is applicable to a wide range of ethyl α-cyanocinnamate derivatives, accommodating both electron-donating and electron-withdrawing substituents on the phenyl ring. bohrium.com The table below summarizes the yields for the synthesis of various 2-oxazoline derivatives from the corresponding ethyl α-cyanocinnamates.

Table 1: Synthesis of 2-Oxazolines from Ethyl α-Cyanocinnamate Derivatives Data synthesized from research findings. bohrium.comcqvip.com

| Entry | Phenyl Ring Substituent (R) | Product Yield (%) |

|---|---|---|

| 1 | H | 85 |

| 2 | 4-CH₃ | 90 |

| 3 | 4-OCH₃ | 92 |

| 4 | 4-F | 88 |

| 5 | 4-Cl | 95 |

| 6 | 4-Br | 93 |

| 7 | 4-NO₂ | 75 |

| 8 | 3-Cl | 91 |

| 9 | 2-Cl | 82 |

Chiral oxazolines are of paramount importance in asymmetric synthesis, where they function as highly effective ligands for a variety of metal-catalyzed transformations. bldpharm.comresearchgate.net The synthesis of enantiomerically pure oxazolines is crucial for their application in creating chiral environments around a metal center, thereby influencing the stereochemical outcome of a reaction. bldpharm.com

The primary route to chiral oxazolines involves the use of chiral, non-racemic amino alcohols, which are readily available from the reduction of natural amino acids. researchgate.net These chiral precursors can be reacted with various functional groups to induce cyclization and form the oxazoline ring. wikipedia.org

In the context of ethyl α-cyanocinnamate derivatives, asymmetric synthesis pathways can be envisioned by modifying the one-pot synthesis protocol. For instance, employing a chiral amide in place of acetamide could introduce stereoselectivity. Alternatively, the use of a chiral phase-transfer catalyst in the base-promoted cyclization step could induce enantioselectivity. Another approach is the development of catalytic asymmetric halocyclization reactions of allylic amides, which can provide chiral oxazolines bearing a handle for further synthetic manipulation. researchgate.net These strategies aim to control the formation of the stereocenter, typically at the C4 position of the oxazoline ring, leading to optically active products that are valuable in asymmetric catalysis. researchgate.net

Transfer Hydrogenation Reactions (e.g., for Benzimidazole (B57391) Synthesis)

Transfer hydrogenation is a powerful and versatile technique in organic synthesis that utilizes hydrogen donors, such as isopropanol (B130326) or formic acid, in the presence of a transition-metal catalyst to achieve reduction, often under milder conditions than traditional hydrogenation with H₂ gas. nih.gov This methodology is widely applied in the synthesis of heterocyclic compounds like benzimidazoles. nih.gov

Benzimidazoles are a core structure in many pharmacologically active compounds. nih.gov Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by an oxidative cyclization. nih.gov Transition-metal-catalyzed transfer hydrogenation reactions can facilitate this process by converting an alcohol precursor into the required aldehyde in situ. nih.gov

For a substrate like this compound, a multi-step synthetic pathway utilizing transfer hydrogenation can be proposed for benzimidazole synthesis. The initial step would likely involve the selective reduction of the α,β-unsaturated system. Subsequent transfer hydrogenation could potentially reduce the nitrile and ester functionalities to an amine and an alcohol, respectively. The resulting intermediate could then be transformed into a species suitable for condensation with o-phenylenediamine. A more direct conceptual pathway involves the catalytic transfer hydrogenation of the cyanocinnamate to generate an intermediate that, upon reaction with an o-phenylenediamine, undergoes cyclization to form the benzimidazole ring. The development of such a one-pot process would represent an efficient route to novel substituted benzimidazoles.

Other Reaction Modalities and Derivatives of this compound

The electron-deficient nature of the double bond in ethyl α-cyanocinnamate derivatives makes them excellent Michael acceptors. This reactivity has been exploited in the synthesis of various heterocyclic systems, particularly in reactions with nucleophilic partners like naphthols. eurjchem.comscite.ai The reaction between ethyl α-cyanocinnamates and naphthols provides a direct route to the synthesis of naphthopyrans (also known as benzochromenes), a class of compounds with significant biological and photophysical properties. eurjchem.comscite.ai

This transformation is typically carried out in the presence of a base catalyst, such as piperidine or triethylamine. The reaction proceeds via an initial Michael addition of the phenolic hydroxyl group of the naphthol to the activated double bond of the cyanocinnamate. eurjchem.com This is followed by an intramolecular cyclization, where the newly formed enolate attacks the nitrile group, leading to the formation of an imine intermediate. Tautomerization and subsequent hydrolysis during workup yield the stable naphthopyran scaffold. eurjchem.com

This synthetic strategy is robust and allows for the creation of a diverse library of substituted naphthopyrans by varying the substituents on both the ethyl α-cyanocinnamate and the naphthol reactants. eurjchem.comscite.ai

Knoevenagel Condensation Mechanism Elucidation

The synthesis of this compound is classically achieved via the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with a carbonyl group, followed by dehydration. wikipedia.org In this specific case, the reactants are 4-acetamidobenzaldehyde and ethyl cyanoacetate, typically in the presence of a weak base catalyst.

The mechanism proceeds through several distinct steps:

Enolate Formation: The reaction is initiated by the deprotonation of ethyl cyanoacetate at the α-carbon. The presence of two electron-withdrawing groups (a nitrile and an ester) significantly increases the acidity of the methylene protons, allowing a weak base (B:), such as piperidine or an amine, to abstract a proton and form a resonance-stabilized carbanion, or enolate. wikipedia.org

Nucleophilic Addition: The resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of 4-acetamidobenzaldehyde. This step forms a tetrahedral intermediate, which upon protonation by the conjugate acid of the catalyst (BH+), yields a β-hydroxy carbonyl compound, an aldol-type adduct.

Dehydration: The aldol (B89426) intermediate is unstable under the reaction conditions and readily undergoes dehydration. The base abstracts a proton from the α-carbon, leading to the elimination of a hydroxide (B78521) ion (-OH) from the β-carbon and the formation of a molecule of water. This elimination step is facilitated by the formation of a highly conjugated π-system in the product, which provides a strong thermodynamic driving force for the reaction. wikipedia.orgthermofisher.com

Table 1: Catalytic Systems for Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate

| Catalyst | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Piperidine | Ethanol, Reflux | Classical, widely used weak base. | wikipedia.org |

| Triphenylphosphine (TPP) | Solvent-free, Microwave | Mild conditions, high (E)-selectivity, clean reaction. | organic-chemistry.org |

| Cetyltrimethylammonium Bromide (CTMAB) | Water | Environmentally benign, effective phase-transfer catalyst. | researchgate.net |

| Imidazolium-based Ionic Liquids (e.g., [BMIM][BF4]) | Solvent-free | Recyclable catalyst/solvent, often fast reactions at room temperature. | iosrjournals.orgaston.ac.uk |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Hydroxy Ionic Liquid/Water | Eco-friendly, good to excellent yields. | rsc.org |

Detailed Mechanistic Studies of Heterocyclic Annulation

The electron-deficient double bond in this compound, activated by the adjacent cyano and ester groups, makes it an excellent substrate for various heterocyclic annulation reactions. These reactions often proceed via Michael addition followed by intramolecular cyclization.

One of the significant transformations involving cyanocinnamate derivatives is their conversion into five-membered heterocycles like oxazolines. While direct studies on this compound are specific, a plausible and widely recognized mechanistic pathway involves the initial formation of an aziridine (B145994) ring across the activated double bond, followed by intramolecular rearrangement.

Proposed Mechanism:

Aziridination: The first step would be the aziridination of the alkene. This can be achieved with various nitrogen-transfer reagents. rsc.orgrsc.org The reaction can be stereospecific, where the stereochemistry of the alkene dictates that of the resulting aziridine.

Ring-Opening and Isomerization: The resulting N-acylaziridine is a high-energy intermediate due to ring strain. nih.gov The subsequent isomerization to an oxazoline can be triggered by a catalyst (e.g., a Lewis acid) or heat. This process is proposed to proceed through a zwitterionic intermediate. The Lewis acid would coordinate to the aziridine nitrogen, facilitating the cleavage of one of the C-N bonds. Cleavage of the C2-N bond is favored, leading to the formation of a stabilized benzylic carbocation at the carbon bearing the 4-acetamidophenyl group. nih.gov

Intramolecular Cyclization: The carbonyl oxygen of the acetamido group then acts as an intramolecular nucleophile, attacking the carbocation center. This 5-exo-tet cyclization is kinetically and thermodynamically favored, leading to the formation of a five-membered oxazoline ring. nih.gov The final step would be the deprotonation of the resulting oxazolinium ion to yield the neutral 2-oxazoline product.

This mechanistic pathway highlights the formation of key intermediates such as a strained N-acylaziridine, a zwitterionic species, and a stabilized carbocation, which dictate the course of the annulation reaction.

Catalysis is pivotal in directing the annulation reactions of this compound, influencing both reaction rate and selectivity.

Base Catalysis: In reactions with dinucleophiles (e.g., malononitrile, ethyl acetoacetate), a base is used to generate the initial nucleophile for a Michael addition to the cyanocinnamate double bond. The resulting intermediate then undergoes an intramolecular cyclization, often with the elimination of a small molecule, to form a stable heterocyclic ring.

Lewis Acid Catalysis: Lewis acids (e.g., ZnCl₂, FeCl₃) can play a crucial role in activating the substrate. organic-chemistry.orgresearchgate.net They can coordinate to the nitrile or ester carbonyl oxygen, increasing the electrophilicity of the double bond and facilitating the initial nucleophilic attack. In the context of the N-acylaziridine isomerization, a Lewis acid can promote the ring-opening step by stabilizing the developing negative charge on the nitrogen atom.

Transition Metal Catalysis: Rhodium and palladium catalysts are known to mediate complex annulation reactions. nih.govnih.gov For substrates like this compound, a transition metal could facilitate a [3+2] or other cycloaddition reaction with an appropriate reaction partner, leading to carbocyclic or heterocyclic frameworks through intermediates like metallacycles.

Stereochemical Outcomes and Stereoselectivity in Reactions Involving this compound

The stereochemistry of this compound and its subsequent reactions is of critical importance.

The Knoevenagel condensation itself is often highly stereoselective. The reaction typically yields predominantly the (E)-isomer. This preference is attributed to the thermodynamic stability of the (E)-isomer, which minimizes steric repulsion between the bulky 4-acetamidophenyl group and the ethyl ester group, compared to the (Z)-isomer where these groups are on the same side of the double bond. organic-chemistry.org While the initial aldol addition may not be highly stereoselective, the subsequent elimination of water often allows for equilibration to the more stable product. wikipedia.org

Table 2: Stereochemical Considerations in Reactions

| Reaction | Stereochemical Aspect | Typical Outcome/Controlling Factors | Reference |

|---|---|---|---|

| Knoevenagel Condensation | (E)/(Z) Selectivity | Predominantly (E)-isomer due to greater thermodynamic stability (less steric hindrance). | wikipedia.orgorganic-chemistry.org |

| Aziridination | Diastereoselectivity/Enantioselectivity | Often stereospecific; the geometry of the alkene determines the relative stereochemistry of the product. Chiral catalysts can induce enantioselectivity. | rsc.org |

| Heterocyclic Annulation (e.g., Michael Addition-Cyclization) | Diastereoselectivity | The stereochemistry of the starting (E)- or (Z)-alkene dictates the relative stereochemistry of the newly formed chiral centers in the product ring. | - |

In subsequent stereospecific reactions, such as aziridination or certain cycloadditions, the geometry of the double bond in the starting material directly controls the relative configuration of the stereocenters in the product. For instance, the aziridination of the (E)-isomer would lead to a specific diastereomer of the aziridine product. If the reaction is not stereospecific, a mixture of diastereomers could be formed. The development of enantioselective catalytic systems allows for the potential to control the absolute stereochemistry of the products, which is a significant goal in modern synthetic chemistry.

Advanced Spectroscopic Characterization Techniques for Ethyl 4 Acetamido Alpha Cyanocinnamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise structure and conformation of ethyl 4-acetamido-alpha-cyanocinnamate can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as multiplets in the downfield region. The vinyl proton, being adjacent to an electron-withdrawing cyano group, would also be expected in this region. The ethyl ester group would show a characteristic quartet and triplet pattern, while the acetyl group's methyl protons and the amide proton would present as singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the ester and amide groups are expected to resonate at the most downfield positions. The aromatic and vinyl carbons would appear in the intermediate region, while the aliphatic carbons of the ethyl and acetyl groups would be found in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.1 | ~24 |

| Amide NH | ~10.0 | - |

| Aromatic CH | 7.5 - 8.0 | 119 - 142 |

| Vinyl CH | ~8.2 | ~110 |

| Ethyl CH₂ | ~4.3 | ~62 |

| Ethyl CH₃ | ~1.3 | ~14 |

| Cyano C | - | ~116 |

| Ester C=O | - | ~163 |

| Amide C=O | - | ~169 |

| Aromatic C-N | - | ~142 |

| Aromatic C-C | - | ~128 |

| Vinylic C-CN | - | ~105 |

Note: These are estimated values and actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional moieties.

Key expected vibrational frequencies include:

N-H stretching from the amide group, typically appearing as a sharp peak around 3300 cm⁻¹.

C-H stretching from the aromatic and vinyl groups in the 3100-3000 cm⁻¹ region, and from the aliphatic ethyl and acetyl groups just below 3000 cm⁻¹.

C≡N stretching from the cyano group, which gives a sharp, intense absorption band in the 2230-2210 cm⁻¹ region.

C=O stretching from the ester and amide carbonyl groups, expected to show strong absorptions in the 1735-1680 cm⁻¹ range. These two carbonyl peaks may be distinct or overlap.

C=C stretching from the aromatic ring and the vinyl group, appearing in the 1600-1450 cm⁻¹ region.

C-O stretching from the ester group, which will likely show strong bands in the 1250-1000 cm⁻¹ region.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | ~3300 |

| Aromatic/Vinylic | C-H Stretch | 3100 - 3000 |

| Aliphatic | C-H Stretch | < 3000 |

| Cyano | C≡N Stretch | 2230 - 2210 |

| Ester Carbonyl | C=O Stretch | ~1720 |

| Amide Carbonyl | C=O Stretch | ~1680 |

| Aromatic/Vinylic | C=C Stretch | 1600 - 1450 |

| Ester | C-O Stretch | 1250 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₄H₁₄N₂O₃, giving it a monoisotopic mass of approximately 258.10 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 258.

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment ion.

Cleavage of the acetyl group (-COCH₃) from the amide.

Loss of carbon monoxide (CO) from the carbonyl groups.

Various cleavages of the side chain from the aromatic ring.

Predicted Mass Spectrometry Adducts: . caymanchem.com

| Adduct | m/z |

| [M+H]⁺ | 259.10771 |

| [M+Na]⁺ | 281.08965 |

| [M-H]⁻ | 257.09315 |

| [M+NH₄]⁺ | 276.13425 |

| [M+K]⁺ | 297.06359 |

| [M+H-H₂O]⁺ | 241.09769 |

| [M]⁺ | 258.09988 |

Data sourced from predicted values on PubChem.. caymanchem.com

Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Electronic Transitions)

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The extended conjugated system in this compound, which includes the aromatic ring, the vinyl group, and the cyano and carbonyl groups, is expected to give rise to strong UV absorption. The chromophore in this molecule is the substituted cyanocinnamate system. The λ(max) (wavelength of maximum absorbance) would likely be in the ultraviolet region, and its exact position and intensity would be sensitive to the solvent polarity. The electronic transitions are expected to be of the π → π* type, characteristic of conjugated systems.

Computational and Theoretical Chemistry Studies on Ethyl 4 Acetamido Alpha Cyanocinnamate

Quantum Mechanical Investigations (e.g., Density Functional Theory (DFT) and Long-Range Corrected DFT)

Quantum mechanical methods are pivotal in elucidating the molecular properties of organic compounds. Density Functional Theory (DFT) is a widely used approach for studying the electronic structure of molecules, offering a balance between computational cost and accuracy. For molecules with potential for significant charge-transfer excitations, long-range corrected DFT functionals are often employed to provide more accurate predictions.

The electronic structure of Ethyl 4-acetamido-alpha-cyanocinnamate is expected to be characterized by a delocalized π-system extending across the phenyl ring, the vinylic double bond, and the cyano and ester groups. The acetamido group at the para position of the phenyl ring acts as an electron-donating group, which can influence the electron density distribution across the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. For analogous compounds, the HOMO is typically localized on the electron-rich aromatic ring and the acetamido group, while the LUMO is often distributed over the electron-withdrawing alpha-cyanocinnamate portion. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

Computational studies on similar acetamide (B32628) derivatives have shown HOMO-LUMO gaps to be indicative of molecular stability. For instance, a study on N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide reported a calculated HOMO-LUMO gap of 5.406 eV, suggesting high stability. nih.gov

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on this compound, based on findings for related molecules.

| Parameter | Predicted Value (Arbitrary Units) | Interpretation |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| Egap | 4.4 eV | Indicates good kinetic stability |

| Dipole Moment | ~3.5 D | Suggests a polar molecule |

This table is illustrative and based on typical values for similar organic molecules.

While specific reaction mechanisms involving this compound are not detailed in the literature, computational methods can be used to explore potential transformations. For instance, the alpha-cyanocinnamate moiety is a versatile Michael acceptor. DFT calculations could be employed to model the transition states and reaction pathways of nucleophilic additions to the β-carbon of the double bond.

Furthermore, computational studies on related systems, such as the (3+2) cycloaddition reactions of diazopropane (B8614946) with chalcone (B49325) derivatives, have utilized DFT to determine the regio- and stereoselectivity of the reaction, with methods like B3LYP being effective in predicting the kinetic adducts. mdpi.com Such approaches could be applied to understand the reactivity of the double bond in this compound in cycloaddition reactions.

DFT-based descriptors can predict the reactivity and selectivity of different sites within the molecule.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups and the nitrogen of the cyano group would be expected to be regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms of the acetamido group and the vinylic proton would be regions of positive electrostatic potential (electrophilic sites).

Fukui Functions: These functions are used to predict the local reactivity of different atomic sites. By calculating the Fukui functions, one could identify the most likely atoms to be involved in electrophilic, nucleophilic, or radical attacks. For instance, in related 2-cyanoacetamide (B1669375) derivatives, Fukui functions have been used to identify electrophilic and nucleophilic areas. tandfonline.com

A hypothetical reactivity profile is summarized in the table below:

| Atomic Site | Predicted Reactivity | Rationale |

| β-carbon of the double bond | High susceptibility to nucleophilic attack | Conjugation with electron-withdrawing cyano and ester groups |

| Carbonyl carbon of the ester | Susceptible to nucleophilic attack | Polarity of the C=O bond |

| Oxygen of the acetamido carbonyl | High nucleophilicity | Lone pair electrons |

| Nitrogen of the cyano group | Moderate nucleophilicity | Lone pair electrons |

This table is illustrative and based on general principles of organic reactivity.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution. nih.gov An MD simulation of this compound in various solvents would provide insights into its conformational flexibility, solvation, and intermolecular interactions.

Key aspects that could be investigated include:

Conformational Analysis: Identifying the most stable conformers of the molecule in solution and the energy barriers between them. The rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the vinylic group and the C-N bond of the acetamido group, would be of interest.

Solvent Effects: Understanding how the solvent interacts with different parts of the molecule. Polar solvents would be expected to form hydrogen bonds with the acetamido and ester groups, influencing the molecule's conformation and reactivity.

Aggregation Behavior: At higher concentrations, MD simulations could predict whether the molecules tend to self-assemble or aggregate, which could be relevant for its material properties.

In studies of cinnamamide (B152044) derivatives, molecular dynamics simulations have been used to assess the stability of ligand-protein complexes, with root-mean-square deviation (RMSD) values indicating the stability of the complex over time. ikm.org.my A similar approach could be used to study the interaction of this compound with biological macromolecules.

De Novo Design and Prediction of Novel this compound Derivatives

Computational tools can be employed in the de novo design of novel derivatives of this compound with tailored properties. By systematically modifying the core structure and evaluating the properties of the resulting virtual compounds, it is possible to identify promising candidates for synthesis and experimental testing.

For example, structure-activity relationship (SAR) studies, guided by computational predictions, could explore the effect of different substituents on the phenyl ring or modifications to the ester and cyano groups. mdpi.com Computational approaches have been used to design novel cinnamic acid derivatives as potential therapeutic agents. mdpi.comnih.govorientjchem.org

Virtual Screening: A library of virtual derivatives could be screened for desired electronic, steric, or lipophilic properties. For instance, if the goal is to enhance a particular biological activity, molecular docking simulations could be used to predict the binding affinity of the derivatives to a target protein. nih.gov

The following table outlines a hypothetical de novo design strategy:

| Modification | Target Property | Computational Method |

| Substitution on the phenyl ring | Enhanced electron-donating/withdrawing character | DFT (to calculate electronic properties) |

| Alteration of the ester group | Increased hydrolytic stability | QM/MM simulations of the hydrolysis reaction |

| Replacement of the cyano group | Modified steric profile and polarity | Molecular mechanics and docking simulations |

This table is illustrative of a computational drug design workflow.

Polymerization and Material Science Perspectives of Ethyl 4 Acetamido Alpha Cyanocinnamate

Radical Copolymerization with Vinyl Acetate (B1210297)

The incorporation of ethyl 4-acetamido-alpha-cyanocinnamate into copolymers has been successfully demonstrated through radical copolymerization with vinyl acetate. This process allows for the creation of new polymer materials that combine the properties of both monomers. Studies have shown that ethyl 2-cyano-3-phenyl-2-propenoates, including the 4-acetamido substituted variant, can be copolymerized with vinyl acetate in solution using radical initiation.

The resulting copolymers have been characterized to confirm their structure and composition. The compositions of the vinyl acetate-co-ethyl 4-acetamido-alpha-cyanocinnamate polymers are typically determined through nitrogen analysis, leveraging the nitrogen atoms present in the acetamido and cyano groups of the cinnamate (B1238496) monomer. Spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), have been employed to analyze the copolymer structures and confirm the incorporation of both monomer units into the polymer backbone.

The thermal behavior of these copolymers is notably influenced by the content of the this compound monomer. Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveals the glass transition temperature (Tg) and decomposition profile of the copolymers. For copolymers of vinyl acetate and various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, decomposition in a nitrogen atmosphere typically occurs in two stages. The initial, major decomposition step occurs in the range of 160-350°C, followed by the decomposition of the remaining residue at higher temperatures between 500-650°C.

Functional Copolymers and Their Synthesis

The synthesis of functional copolymers containing this compound is a two-step process that begins with the synthesis of the monomer itself. The monomer is typically prepared via the Knoevenagel condensation, a well-established method in organic synthesis. This reaction involves the piperidine-catalyzed condensation of 4-acetamidobenzaldehyde (B92706) with ethyl cyanoacetate (B8463686). The resulting monomer is then purified and characterized using elemental analysis (CHN analysis) and spectroscopic techniques (IR, ¹H NMR, ¹³C NMR) to confirm its structure and purity before polymerization.

The subsequent copolymerization with vinyl acetate is carried out as a solution polymerization using a radical initiator. The reaction is typically conducted at a controlled temperature, for instance, 70°C, to ensure consistent initiation and propagation rates. The general scheme for this copolymerization is as follows:

Monomer Synthesis (Knoevenagel Condensation): 4-acetamidobenzaldehyde + Ethyl cyanoacetate → this compound + H₂O

Copolymerization (Radical Initiation): n(Vinyl Acetate) + m(this compound) → Poly(vinyl acetate-co-ethyl 4-acetamido-alpha-cyanocinnamate)

The thermal properties of the resulting copolymers are a key aspect of their functionality. The inclusion of the rigid, polar cinnamate monomer into the flexible polyvinyl acetate chain affects the material's thermal stability.

Below is a table summarizing the typical thermal decomposition behavior for copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates.

| Thermal Analysis Stage | Temperature Range (°C) | Residue (wt%) |

| First Decomposition Step | 160 - 350 | 1.5 - 15.1 |

| Second Decomposition Step | 500 - 650 | - |

Note: Data represents the general range observed for copolymers of vinyl acetate with various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates.

Exploration as a Component in Nonlinear Optical Materials (as a cyano(acetylamino)cinnamate ester)

The molecular architecture of cyano(acetylamino)cinnamate esters, such as this compound, makes them promising candidates for nonlinear optical (NLO) materials. The NLO response in organic molecules is often rooted in a specific molecular design known as a donor-π-acceptor (D-π-A) system. nih.gov This design facilitates intramolecular charge transfer (ICT) upon interaction with a strong electromagnetic field, which is the microscopic origin of high NLO activity. nih.gov

In the structure of this compound:

Donor (D): The 4-acetamido group (-NHCOCH₃) on the phenyl ring acts as an effective electron-donating group.

π-bridge (π): The phenyl ring and the conjugated carbon-carbon double bond (-C₆H₄-CH=C<) serve as the π-conjugated system that allows for electron delocalization and transfer across the molecule.

Acceptor (A): The electron-withdrawing cyano (-CN) and ethyl ester (-COOC₂H₅) groups act as the electron acceptors.

This arrangement creates a significant difference in electron density across the molecule, leading to a large molecular dipole moment and high molecular hyperpolarizability (β), a key figure of merit for second-order NLO materials. nih.gov The efficiency of the ICT process, and thus the magnitude of the NLO response, is highly dependent on the strength of the donor and acceptor groups and the length and nature of the π-conjugated bridge. nih.gov Organic chromophores with strong D-π-A structures are investigated for applications in technologies like optical data storage, frequency conversion, and optical switching. nih.gov While specific hyperpolarizability values for this compound are not detailed in the available literature, its classic D-π-A structure positions it as a molecule of interest for fundamental research and development in the field of NLO materials.

Future Research Directions and Unaddressed Challenges for Ethyl 4 Acetamido Alpha Cyanocinnamate

Development of Greener Synthetic Pathways and Sustainable Catalysis

The traditional synthesis of α-cyanocinnamates often relies on the Knoevenagel condensation, which can involve hazardous organic solvents and catalysts. rsc.org A primary future objective is the development of more environmentally benign and sustainable synthetic routes to Ethyl 4-acetamido-alpha-cyanocinnamate.

Key research areas include:

Water-Mediated Synthesis: Exploring catalyst-free and water-mediated Knoevenagel condensations is a promising avenue. rsc.org Utilizing water as a solvent aligns with the principles of green chemistry by reducing reliance on volatile organic compounds (VOCs).

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, significantly reducing the environmental footprint of chemical processes. mt.com Investigating enzymatic routes to this compound could lead to highly efficient and sustainable production methods.

Alternative Energy Sources: The application of microwave irradiation and ultrasound in organic synthesis can lead to shorter reaction times, increased yields, and often solvent-free conditions. Research into these energy sources for the synthesis of the target compound is a key area of interest.

Sustainable Catalysts: The development and implementation of reusable solid catalysts, such as zeolites or functionalized mesoporous materials, can simplify product purification and minimize catalyst waste. sciensage.info

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Water-Mediated Synthesis | Reduced use of hazardous organic solvents, lower environmental impact. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Microwave/Ultrasound | Faster reaction rates, increased yields, potential for solvent-free reactions. |

| Reusable Solid Catalysts | Simplified product purification, reduced catalyst waste, improved process economy. |

Exploration of Novel Reactivity for Unprecedented Molecular Architectures

The rich functionality of this compound, featuring an activated double bond, a nitrile group, and an ester moiety, makes it a prime candidate for exploring novel reactivity to construct complex and unprecedented molecular architectures.

Future research will likely focus on:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex molecules from three or more starting materials, adhering to the principles of atom and step economy. mt.comfiveable.me Designing novel MCRs that incorporate this compound as a key building block could lead to the rapid generation of diverse chemical libraries.

Cycloaddition Reactions: The electron-deficient double bond in this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. rsc.orgmt.com These reactions are fundamental in the construction of cyclic and heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Domino and Cascade Reactions: Investigating the participation of this compound in domino or cascade reactions, where a single event triggers a series of subsequent transformations, can lead to the efficient synthesis of intricate molecular structures in a single operation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis and drug discovery. acs.orgmt.comamericanpharmaceuticalreview.com For this compound, these computational tools can accelerate research and development in several key areas.

Key applications include:

De Novo Design: AI algorithms can be trained on vast datasets of known molecules and their properties to generate novel derivatives of this compound with desired biological activities or material properties. rsc.org

Reaction Outcome Prediction: Machine learning models can predict the products, yields, and optimal reaction conditions for reactions involving this compound, thereby reducing the need for extensive experimental screening. perkinelmer.comwikipedia.org These models are typically trained on large reaction databases. mt.com

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to complex target molecules starting from this compound, aiding chemists in synthesis planning. rsc.org

| AI/ML Application | Impact on this compound Research |

| De Novo Design | Generation of novel compound structures with tailored properties. |

| Reaction Prediction | In-silico optimization of reaction conditions, reducing experimental effort. |

| Retrosynthesis | Identification of efficient and novel synthetic pathways. |

Advanced Analytical Methodologies for In Situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis and subsequent transformations of this compound. Advanced analytical techniques that allow for real-time, in situ monitoring are essential for gaining this insight.

Future research will benefit from the application of Process Analytical Technology (PAT), which involves the use of in-line and on-line analytical tools to monitor and control chemical processes. mt.comwikipedia.org

Key analytical methodologies include:

Spectroscopic Techniques:

FTIR and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. mt.comamericanpharmaceuticalreview.com

UV-Vis Spectroscopy: Useful for monitoring reactions involving chromophores, allowing for the tracking of concentration changes over time.

NMR Spectroscopy: Provides detailed structural information and can be used to follow the progress of a reaction in real-time.

Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can provide rapid structural information on reaction components directly from the reaction mixture without extensive sample preparation.

| Analytical Technique | Information Gained | Application in this compound Research |

| In situ FTIR/Raman | Real-time concentration of reactants, intermediates, products. | Kinetic studies, mechanism elucidation, process optimization. |

| In situ UV-Vis | Real-time concentration of chromophoric species. | Monitoring reactions involving colored compounds. |

| In situ NMR | Detailed structural information of species in solution. | Identification of intermediates, understanding reaction pathways. |

| ASAP-MS | Rapid structural identification of reaction components. | Quick reaction progress checks, product confirmation. |

By addressing these future research directions and overcoming the associated challenges, the scientific community can continue to expand the utility of this compound in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-acetamido-alpha-cyanocinnamate, and how can its purity and structural integrity be validated?

- Methodological Answer : The compound is typically synthesized via a multi-step route involving cinnamate esterification, followed by acetamido and cyano group introduction. Key steps include:

- Esterification : Reacting 4-acetamidocinnamic acid with ethanol under acid catalysis (e.g., H₂SO₄).

- Cyano substitution : Using KCN or cyanide donors in a nucleophilic substitution reaction.

- Validation : Confirm purity via HPLC (≥95% purity threshold) and structural integrity using ¹H/¹³C NMR (e.g., characteristic peaks: δ 1.3 ppm for ethyl CH₃, δ 2.1 ppm for acetamido CH₃) and IR spectroscopy (C≡N stretch ~2200 cm⁻¹). Cross-reference with SciFinder or Reaxys for reported spectral data .

Q. How does the compound behave under varying pH and temperature conditions, and what kinetic models are suitable for studying its stability?

- Methodological Answer : Conduct accelerated stability studies by:

- pH-dependent hydrolysis : Expose the compound to buffers (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis (λmax ~270 nm) or LC-MS.

- Kinetic analysis : Fit data to first-order or Arrhenius models to predict shelf-life. Use ANOVA to assess significance of pH/temperature effects. Compare degradation products (e.g., free carboxylic acid via hydrolysis) with literature using NIST Chemistry WebBook .

Advanced Research Questions

Q. What experimental and computational strategies can elucidate the reaction mechanism of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Isotopic labeling : Use ¹⁸O-labeled water or D₂O to trace oxygen incorporation in hydrolysis products via mass spectrometry.

- DFT calculations : Model transition states and intermediates (e.g., Gaussian or ORCA software) to identify rate-determining steps. Validate computational results with experimental kinetic data (e.g., Eyring plots for activation parameters) .

Q. How can researchers resolve contradictions between experimental spectroscopic data and published literature for this compound?

- Methodological Answer :

- Calibration checks : Validate instrument accuracy with certified reference materials (e.g., NIST standards).

- Sample purity : Re-crystallize or use preparative HPLC to eliminate impurities affecting spectral peaks.

- Multi-database cross-referencing : Compare data across SciFinder, Reaxys, and NIST WebBook. If discrepancies persist, conduct 2D NMR (COSY, HSQC) to resolve structural ambiguities .

Q. What is the electronic influence of the alpha-cyano group on the compound’s reactivity compared to non-cyano analogs?

- Methodological Answer :

- Hammett analysis : Measure reaction rates (e.g., ester hydrolysis) for this compound and analogs (e.g., ethyl 4-acetamidocinnamate). Calculate σ values to quantify electron-withdrawing effects.

- Computational comparison : Use Mulliken charge analysis or frontier molecular orbital (FMO) theory to assess electronic distribution differences. Correlate with experimental kinetic data .

Data Presentation and Analysis Guidelines

- Raw data : Include in appendices (e.g., NMR spectra, chromatograms) with clear labeling .

- Statistical rigor : Apply t-tests or ANOVA to compare experimental groups; report p-values and confidence intervals .

- Comparative tables : Tabulate melting points, λmax, and retention times against literature values (e.g., CAS 6629-53-4 data from SciFinder) .

Ethical and Safety Considerations

- Handling precautions : Use fume hoods for synthesis; avoid inhalation/contact (refer to Safety Data Sheets for hazard mitigation) .

- Non-commercial focus : Emphasize milligram-scale synthesis for mechanistic studies, not industrial production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.